N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Overview
Description
“N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]” is a chemical compound . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[chromene-2,4’-piperidine] core structure . The empirical formula is C18H22BrNO4 .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A variety of synthetic methods have been developed to create N-Boc-protected spiro-piperidine derivatives and related compounds. These methods often involve nucleophilic substitution reactions, cyclization reactions, and the use of specific catalysts to achieve high yields and selectivity. For example, Wang Qian-y (2015) described the synthesis of N-Boc-1,2,3,5-tetrahydro spiro[benzo[c]azepine-4,2-piperidine] through a series of reactions starting from 1-Boc-piperidine-2-carboxylic acid metyl ester, demonstrating a yield of 48% (Wang Qian-y, 2015).
Structural Studies : Advanced analytical techniques such as NMR, High Resolution Mass Spectrometry, and X-ray diffraction have been employed to characterize the structures of synthesized compounds, ensuring their identity and purity. N. Willand et al. (2004) discussed the synthesis and structural studies of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, demonstrating its potential as a key intermediate for drug-like molecule synthesis (Willand et al., 2004).
Drug Discovery and Development
- Scaffold for Drug Discovery : Several studies have highlighted the potential of N-Boc-protected spiro-piperidine derivatives as scaffolds for the development of novel therapeutics. These compounds offer a versatile framework for the synthesis of drug-like molecules, particularly in targeting G protein-coupled receptors (GPCRs) and transient receptor potential channels (TRPM8). S. Chaudhari et al. (2013) identified a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as potent TRPM8 channel blockers, showcasing their potential in neuropathic pain management (Chaudhari et al., 2013).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1, indicating that it is harmful if swallowed and very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl 7-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOBNLVPNTHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650675 | |
Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936648-38-3 | |
Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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